

Spectroscopic Profile of 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-fluoropyridin-3-ol**

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, **5-Bromo-2-fluoropyridin-3-ol**. Due to the limited availability of public domain experimental data, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data. A logical workflow for the spectroscopic analysis of a novel compound like **5-Bromo-2-fluoropyridin-3-ol** is also visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and similar fluorinated pyridine derivatives.

Introduction

5-Bromo-2-fluoropyridin-3-ol (C_5H_3BrFNO , Molecular Weight: 191.99 g/mol) is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science.^[1] The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic data is

paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide aims to provide a foundational spectroscopic profile of **5-Bromo-2-fluoropyridin-3-ol**.

Disclaimer: The quantitative spectroscopic data presented in this guide are predicted values based on the analysis of structurally similar compounds and established spectroscopic theories. Experimental verification is required for confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-2-fluoropyridin-3-ol**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.5 - 7.8	d	~2-3	H-6
~7.2 - 7.4	d	~2-3	H-4
~5.0 - 6.0	br s	-	OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~155 - 160 (d, ${}^1\text{J}_{\text{CF}} \approx 240\text{-}260$ Hz)	C-2
~140 - 145	C-3
~125 - 130	C-4
~110 - 115	C-5
~145 - 150	C-6

IR (Infrared) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400 - 3200	Broad, Medium	O-H stretch
~3100 - 3000	Medium	C-H stretch (aromatic)
~1600 - 1550	Strong	C=C stretch (aromatic)
~1450 - 1400	Strong	C=N stretch (aromatic)
~1250 - 1200	Strong	C-O stretch
~1050 - 1000	Strong	C-F stretch
~700 - 600	Medium	C-Br stretch

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z (amu)	Relative Intensity (%)	Assignment
190.9382	~98	$[\text{M}+\text{H}]^+$ (${}^{79}\text{Br}$)
192.9362	100	$[\text{M}+\text{H}]^+$ (${}^{81}\text{Br}$)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Bromo-2-fluoropyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Bromo-2-fluoropyridin-3-ol**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.
- ^1H NMR Acquisition:
 - The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - The spectrum should be acquired on the same spectrometer.
 - Typical acquisition parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - Proton decoupling should be applied to simplify the spectrum.
 - The chemical shifts should be referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):

- Place a small amount of the solid **5-Bromo-2-fluoropyridin-3-ol** sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

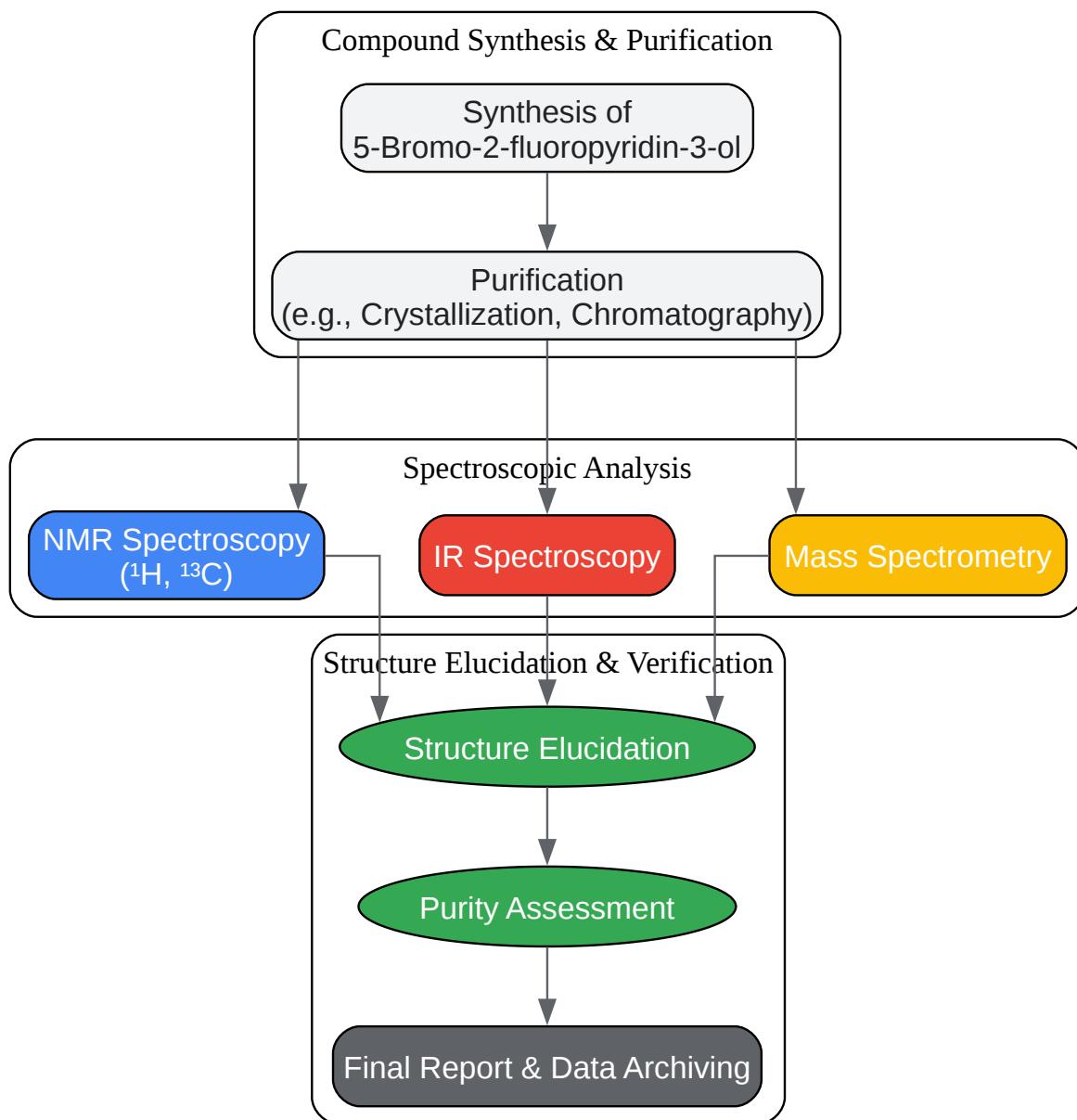
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **5-Bromo-2-fluoropyridin-3-ol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (ESI):
 - The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
 - The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

- Acquire the mass spectrum in the positive ion mode to observe the $[M+H]^+$ ions. The characteristic isotopic pattern of bromine ($^{79}\text{Br} : ^{81}\text{Br} \approx 1:1$) should be observed for the molecular ion peak.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound such as **5-Bromo-2-fluoropyridin-3-ol**.



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A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic profile of **5-Bromo-2-fluoropyridin-3-ol**. The tabulated data and detailed experimental protocols offer a

valuable starting point for researchers working with this compound. The visualized workflow further clarifies the logical progression of spectroscopic analysis for novel chemical entities. It is anticipated that as experimental data for **5-Bromo-2-fluoropyridin-3-ol** becomes publicly available, this guide can be updated to reflect empirical findings, further enhancing its utility for the scientific community.

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